3-Nitro-5-(trifluoromethyl)pyridine
Overview
Description
3-Nitro-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a nitro group at the third position and a trifluoromethyl group at the fifth position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
3-Nitro-5-(trifluoromethyl)pyridine (TFMP) and its derivatives are primarily used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that more than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .
Result of Action
It is known that tfmp derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 5-(trifluoromethyl)pyridine. One common method is the reaction of 5-(trifluoromethyl)pyridine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and product quality. The use of advanced nitrating agents and catalysts can also enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-5-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
3-Nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl and nitro groups.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the fourth position.
2-Nitro-5-(trifluoromethyl)pyridine: Similar structure but with the nitro group at the second position.
3-Nitro-5-(chloromethyl)pyridine: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
3-Nitro-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group imparts high electronegativity and lipophilicity, while the nitro group provides potential sites for redox reactions, making this compound particularly versatile in various chemical and biological applications.
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-5(11(12)13)3-10-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTGFPIKZWZGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283595 | |
Record name | Pyridine, 3-nitro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-87-1 | |
Record name | Pyridine, 3-nitro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214323-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-nitro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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